1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol
Brand Name: Vulcanchem
CAS No.: 1548352-59-5
VCID: VC3191308
InChI: InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
SMILES: C1C(CN1CC2=CC(=C(C=C2)F)F)O
Molecular Formula: C10H11F2NO
Molecular Weight: 199.2 g/mol

1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol

CAS No.: 1548352-59-5

Cat. No.: VC3191308

Molecular Formula: C10H11F2NO

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol - 1548352-59-5

Specification

CAS No. 1548352-59-5
Molecular Formula C10H11F2NO
Molecular Weight 199.2 g/mol
IUPAC Name 1-[(3,4-difluorophenyl)methyl]azetidin-3-ol
Standard InChI InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
Standard InChI Key JPZKDYQNUQEDBE-UHFFFAOYSA-N
SMILES C1C(CN1CC2=CC(=C(C=C2)F)F)O
Canonical SMILES C1C(CN1CC2=CC(=C(C=C2)F)F)O

Introduction

Chemical Structure and Physical Properties

1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol consists of an azetidin-3-ol core structure with a 3,4-difluorophenylmethyl substituent on the nitrogen atom. The compound's structural framework contributes to its distinctive chemical behavior and potential biological activities.

Structural Characteristics

The molecular architecture of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol features a strained four-membered azetidine ring with a hydroxyl group at the 3-position. The nitrogen atom of the azetidine ring is substituted with a (3,4-difluorophenyl)methyl group, creating a molecule with specific spatial and electronic properties that influence its reactivity and biological interactions.

Physical and Chemical Properties

The compound demonstrates characteristic physical and chemical properties as summarized in the following comprehensive data table:

PropertyValue
Common Name1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol
CAS Number1548352-59-5
Molecular FormulaC₁₀H₁₁F₂NO
Molecular Weight199.20 g/mol
Physical StateNot specified in available data
Boiling PointNot available in current literature
Melting PointNot available in current literature
SolubilityLikely soluble in polar organic solvents based on similar compounds
Structural ClassificationAzetidine derivative

The compound belongs to the broader class of azetidine derivatives, which are characterized by a four-membered ring containing one nitrogen atom . The presence of two fluorine atoms in the 3,4-positions of the phenyl ring likely contributes to enhanced metabolic stability and altered lipophilicity compared to non-fluorinated analogs.

Synthetic Approaches and Methodology

Reaction Conditions and Considerations

For the synthesis of related azetidine derivatives, reaction conditions typically include:

  • Use of inert solvents such as 1-4C aliphatic alcohols (ethanol or methanol), tetrahydrofuran, or dichloromethane .

  • Employment of appropriate bases such as sodium hydrogen carbonate, triethylamine, or dimethylaminopyridine .

  • Temperature control, with reactions often conducted at temperatures ranging from 0°C to the boiling point of the reaction medium .

  • Purification procedures that may involve column chromatography, recrystallization, or distillation techniques.

Pharmacological Profile and Biological Activity

Structure-Activity Relationships

The structural features of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol that may contribute to its biological activity include:

  • The strained azetidine ring, which provides a unique spatial arrangement that can influence binding to biological targets.

  • The hydroxyl group at the 3-position, offering hydrogen bonding capabilities that may enhance interactions with protein binding sites.

  • The 3,4-difluorophenyl moiety, which likely alters the electronic properties and metabolic stability of the molecule compared to non-fluorinated analogs. Fluorine substitution is known to enhance bioavailability and metabolic stability in pharmaceutical compounds.

Analytical Characterization

Spectroscopic Properties

Based on predictions for similar structures, 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol would likely demonstrate characteristic spectroscopic properties that facilitate its identification and characterization:

Mass Spectrometry

For compounds structurally similar to 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol, the following mass spectrometry data might be expected:

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺200.09~146.0
[M+Na]⁺222.07~152.4
[M+NH₄]⁺217.11~150.1
[M-H]⁻198.07~142.7

These values are extrapolated from data for the related compound 3-[(2,4-difluorophenyl)methyl]azetidin-3-ol , adjusted for the structural differences.

Comparative Analysis with Structurally Related Compounds

Structural Analogs and Derivatives

Several structurally related compounds provide context for understanding the properties and potential applications of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol:

  • 3-[(2,4-difluorophenyl)methyl]azetidin-3-ol: This structural isomer differs in the position of the fluorine atoms on the phenyl ring (2,4 vs. 3,4) and the position of substitution on the azetidine ring .

  • 3-(3,4-difluorophenyl)azetidin-3-ol: This analog lacks the methylene linker between the azetidine and the difluorophenyl group, resulting in direct attachment of the phenyl ring to the azetidine .

  • Compounds featuring the 1-(3-fluoropropyl)azetidin-3-yl moiety: These compounds, such as those described in patent literature, represent more complex derivatives with additional functional groups and modified substitution patterns .

Structure-Based Comparison

The following table presents a comparative analysis of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol with its structural analogs:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
1-[(3,4-Difluorophenyl)methyl]azetidin-3-olC₁₀H₁₁F₂NO199.20Reference compound
3-[(2,4-difluorophenyl)methyl]azetidin-3-olC₁₀H₁₁F₂NO199.20Different position of fluorine atoms (2,4 vs. 3,4) and attachment point on azetidine
3-(3,4-difluorophenyl)azetidin-3-olC₉H₉F₂NO185.17Lacks methylene linker between azetidine and phenyl ring

Research Applications and Future Directions

Current Research Focus

The development and study of compounds like 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol represent an active area of pharmaceutical research, particularly in the context of:

  • Novel therapeutic agents for metabolic disorders, including potential treatments for obesity .

  • Structure-activity relationship studies to optimize the pharmacological properties of azetidine-containing compounds.

  • Development of synthetic methodologies for the efficient preparation of structurally diverse azetidine derivatives.

Future Research Directions

Several promising avenues for future research on 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol and related compounds include:

  • Comprehensive pharmacological profiling to elucidate the specific biological activities and therapeutic potential of this compound.

  • Optimization of synthetic routes to improve yield, purity, and scalability for potential industrial applications.

  • Development of structure-activity relationship models to guide the design of next-generation azetidine derivatives with enhanced efficacy and selectivity.

  • Investigation of potential applications beyond traditional pharmaceutical uses, such as in chemical biology or as synthetic building blocks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator